2,4-Diamino-6-methylquinazoline

Beschreibung

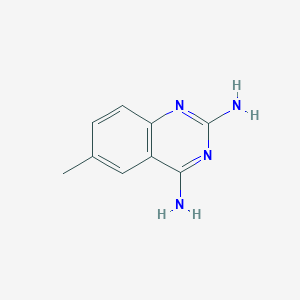

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylquinazoline-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNYLNXZYSKOGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173222 |

Source

|

| Record name | 2,4-Quinazolinediamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-61-9 |

Source

|

| Record name | 2,4-Diamino-6-methylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Quinazolinediamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1955-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-METHYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XWD44K88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4-Diamino-6-methylquinazoline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 2,4-diamino-6-methylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2,4-diaminoquinazoline core is a recognized pharmacophore present in various therapeutic agents, noted for its role in anticancer and anti-inflammatory applications.[1][2][3] This document details the most robust and widely adopted synthetic strategy, commencing from 2-amino-5-methylbenzoic acid. It offers an in-depth exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters. Furthermore, alternative synthetic strategies are discussed to provide a broader context for researchers. The guide is intended for chemists and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility and facilitate optimization.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the 2,4-diamino-6-methylquinazoline scaffold can be approached through several strategic disconnections. The most common and industrially viable approach involves the construction of the pyrimidine ring onto a pre-functionalized benzene derivative. This typically begins with an appropriately substituted anthranilic acid derivative, which already contains the C6-methyl group. The core logic is to first build the quinazoline-2,4-dione, convert it into a more reactive di-electrophile (2,4-dichloro-6-methylquinazoline), and then introduce the desired amino functionalities via nucleophilic aromatic substitution (SNAr).

Caption: Key retrosynthetic disconnections for 2,4-diamino-6-methylquinazoline.

Primary Synthetic Pathway: The Anthranilic Acid Route

This multi-step pathway is the most frequently documented and reliable method for preparing 2,4-diamino-6-methylquinazoline. It offers high yields and employs readily available starting materials. The overall process is a sequence of cyclization, chlorination, and amination.[2][4]

Theoretical Basis and Mechanistic Insights

Step 1: Cyclization to 6-Methylquinazoline-2,4(1H,3H)-dione

The synthesis begins with the condensation of 2-amino-5-methylbenzoic acid with a carbonyl source, typically urea or potassium cyanate.[4] When heated with urea, the amino group of the anthranilic acid derivative attacks one of the carbonyl carbons of urea, leading to the elimination of ammonia. An intramolecular cyclization follows, where the carboxylic acid group reacts with the newly formed urea moiety, ultimately forming the stable heterocyclic dione structure after dehydration. This reaction establishes the core quinazoline ring system.

Step 2: Chlorination to 2,4-Dichloro-6-methylquinazoline

The resulting dione is a stable intermediate but lacks the reactivity needed for direct amination. To activate the C2 and C4 positions for nucleophilic attack, the dione is converted to 2,4-dichloro-6-methylquinazoline. This is achieved by heating the dione with a strong chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] The mechanism involves the tautomerization of the dione to its aromatic diol form, followed by phosphorylation of the hydroxyl groups by POCl₃. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the highly reactive dichloro intermediate.

Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

The introduction of the two amino groups is accomplished via a sequential SNAr reaction on the 2,4-dichloro-6-methylquinazoline intermediate. A critical aspect of this step is the regioselectivity. The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3).

Consequently, the first amination occurs selectively at the C4 position under milder conditions. The introduction of the first amino group, an electron-donating substituent, further deactivates the C2 position. Therefore, the second amination at C2 requires more forcing conditions, such as higher temperatures, to proceed to completion.[4] This differential reactivity allows for the controlled and sequential introduction of different amines if desired, though for the synthesis of the parent 2,4-diamino compound, ammonia or an ammonia equivalent is used.

Caption: Workflow for the primary synthesis of 2,4-diamino-6-methylquinazoline.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies.[2][4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Part A: Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylbenzoic acid (1.0 eq) and urea (3.0-4.0 eq).

-

Heat the mixture to 180-190 °C and maintain this temperature for 4-5 hours. The mixture will melt, and ammonia gas will evolve.

-

Cool the reaction mixture to room temperature. The solidified mass is then treated with a 10% sodium hydroxide solution to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.

-

A white precipitate of 6-methylquinazoline-2,4(1H,3H)-dione will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry in an oven at 100 °C.

Part B: Synthesis of 2,4-Dichloro-6-methylquinazoline

-

To a round-bottom flask, add the dried 6-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

A solid precipitate of 2,4-dichloro-6-methylquinazoline will form.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Part C:

-

Place the dried 2,4-dichloro-6-methylquinazoline (1.0 eq) into a high-pressure reaction vessel (autoclave).

-

Add a solution of ammonia in an alcohol, such as ethanolic ammonia (7N), in large excess.

-

Seal the vessel and heat to 150-160 °C for 12-18 hours. The internal pressure will increase significantly.

-

After cooling the vessel to room temperature, vent any excess ammonia pressure in a fume hood.

-

Evaporate the solvent under reduced pressure.

-

Treat the residue with dilute aqueous alkali (e.g., 1M NaOH) and extract the product with a suitable organic solvent like ethyl acetate or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

-

Purify the crude 2,4-diamino-6-methylquinazoline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary

The following table summarizes typical reaction parameters for the primary synthetic route. Yields are indicative and can be optimized through careful control of reaction conditions.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Cyclization | 2-Amino-5-methylbenzoic acid, Urea | None (Melt) | 180-190 | 4-5 | ~90% |

| 2. Chlorination | POCl₃, cat. DMF | POCl₃ | ~110 (Reflux) | 3-4 | ~90% |

| 3. Amination | Ethanolic Ammonia | Ethanol | 150-160 | 12-18 | 50-70% |

Alternative Synthetic Approaches

While the anthranilic acid route is dominant, other methods have been developed for the synthesis of the quinazoline core. One notable alternative involves a copper-catalyzed ring closure reaction between a 2-halobenzoic acid and guanidine.[4] This approach can streamline the process by forming the 2-aminoquinazoline structure more directly, avoiding the dione and dichloro intermediates. However, it may require careful optimization of the catalyst system and reaction conditions to achieve high yields, particularly for substituted analogs.

Conclusion

The synthesis of 2,4-diamino-6-methylquinazoline is most reliably achieved through a well-established three-stage process starting from 2-amino-5-methylbenzoic acid. This method, involving cyclization to a dione, subsequent chlorination, and a final sequential amination, is robust and scalable. The differential reactivity of the C4 and C2 positions on the 2,4-dichloro intermediate is the key mechanistic feature that governs the final amination step. Understanding the causality behind each transformation—from the initial ring formation to the regioselective nucleophilic substitutions—is paramount for researchers aiming to reproduce or adapt this synthesis for the development of novel quinazoline-based therapeutic agents.

References

- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.

- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis.

- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Request PDF on ResearchGate.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

- PubMed. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed.

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- ACS Publications. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Publications through PMC - NIH.

- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.

- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.

- PubMed. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed.

Sources

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-methylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinazoline derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, antivirals, and modulators of various enzymes and receptors.[1][2][3][4][5] The physicochemical properties of 2,4-Diamino-6-methylquinazoline are fundamental to its behavior in biological systems and are critical for its development as a potential therapeutic agent. Understanding these properties is paramount for formulation, optimizing pharmacokinetic profiles, and ensuring stability. This guide provides a comprehensive overview of the core physicochemical characteristics of 2,4-Diamino-6-methylquinazoline, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The key properties of 2,4-Diamino-6-methylquinazoline are summarized below.

| Property | Value/Information | Source(s) |

| Chemical Structure | ||

| IUPAC Name | 6-methylquinazoline-2,4-diamine | [6] |

| Molecular Formula | C₉H₁₀N₄ | [7] |

| Molecular Weight | 174.20 g/mol | [6] |

| CAS Number | 1955-61-9 | [6] |

| Melting Point | While a specific melting point is not readily available, related compounds such as 6-methyl-2,4-diphenylquinazoline and 6-methylquinazoline-2,4(1H,3H)-dione exhibit high melting points (226-227 °C and >250 °C, respectively), suggesting a high melting point for 2,4-diamino-6-methylquinazoline. | [8][9] |

| Boiling Point | Data not available. Due to its likely high melting point and polar nature, it is expected to have a very high boiling point and may decompose before boiling under atmospheric pressure. | |

| Solubility | Qualitative data for related compounds suggest solubility in DMSO and to some extent in ethanol and water. Quantitative determination is recommended for specific applications. | [4] |

| pKa | Experimental pKa values are not readily available. Prediction based on the structure and pKa values of related quinazoline derivatives suggests the presence of two basic nitrogen atoms, likely with pKa values in the range of 4-8.[10] |

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical properties is essential for drug development. The following sections provide detailed, field-proven protocols for measuring the aqueous solubility and pKa of 2,4-Diamino-6-methylquinazoline.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a drug's bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[6][11][12][13][14]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. After a defined incubation period, any precipitated compound is removed by filtration or centrifugation, and the concentration of the dissolved compound in the filtrate or supernatant is determined, usually by UV-Vis spectroscopy or LC-MS.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of 2,4-Diamino-6-methylquinazoline.

-

Dissolve the compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

-

-

Preparation of Aqueous Buffer:

-

Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of the aqueous buffer (e.g., 198 µL) in a microplate well to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Prepare a series of dilutions to test a range of concentrations.

-

Seal the microplate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).

-

-

Separation of Undissolved Compound:

-

After incubation, filter the samples through a filter plate (e.g., 0.45 µm pore size) to remove any precipitate.

-

-

Quantification of Soluble Compound:

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by LC-MS for higher sensitivity and specificity.

-

A standard curve of the compound in the assay buffer/DMSO mixture should be prepared to accurately quantify the solubility.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Caption: Workflow for Kinetic Solubility Determination.

pKa Determination by UV-Vis Spectrophotometry

The pKa value(s) of a molecule describe its ionization state at different pH values, which significantly impacts its solubility, permeability, and target binding. UV-Vis spectrophotometry is a common and reliable method for pKa determination for compounds with a chromophore that is sensitive to changes in protonation state.[15][16][17][18][19]

Principle: The absorbance spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 2,4-Diamino-6-methylquinazoline in a suitable solvent (e.g., methanol or DMSO).

-

-

Preparation of Buffers:

-

Prepare a series of buffers with known pH values spanning a wide range (e.g., pH 2 to 12) with constant ionic strength.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives a suitable absorbance reading (typically 0.3-1.0 AU).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the absorbance change.

-

Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.

Spectral Properties

-

UV-Vis Spectroscopy: Quinazoline derivatives typically exhibit strong UV absorbance due to the aromatic ring system.[20][21][22][23] The presence of amino and methyl groups will influence the position and intensity of the absorption bands. It is expected to have absorption maxima in the UV region, likely between 220-350 nm. The exact λmax will be dependent on the solvent and pH.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra of 2,4-Diamino-6-methylquinazoline will show characteristic signals for the aromatic protons and carbons of the quinazoline ring system, as well as for the methyl and amino groups.[21][24][25][26][27] The chemical shifts will be influenced by the electron-donating effects of the amino and methyl groups.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (174.20 g/mol ).[24][28] Fragmentation patterns will be characteristic of the quinazoline ring and its substituents.

Stability and Handling

Stability: Studies on related quinazoline derivatives have shown that their stability can be influenced by factors such as pH, temperature, and the solvent used.[7][29][30][31][32] Some quinazoline derivatives have been found to be stable in aqueous solutions for extended periods when stored at low temperatures and protected from light. However, instability has been observed in DMSO solutions for some derivatives, with changes in absorption spectra occurring shortly after preparation.[29][30] Therefore, it is recommended to perform stability studies under the specific conditions of intended use.

Handling: 2,4-Diamino-6-methylquinazoline is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,4-Diamino-6-methylquinazoline is a compound with significant potential in drug discovery, owing to the established biological activities of the quinazoline scaffold. A thorough understanding and accurate determination of its physicochemical properties are crucial for its successful development. This guide has provided an overview of its key properties, detailed experimental protocols for solubility and pKa determination, and insights into its spectral characteristics and stability. This information serves as a valuable resource for researchers and scientists working with this promising compound.

References

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination.

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health.

-

2,4-DIAMINO-6-METHYLQUINAZOLINE. gsrs.

-

Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.

-

ADME Solubility Assay. BioDuro.

-

2,4-Diamino-6-methylquinazoline | C9H10N4 | CID 345652. PubChem.

-

In vitro solubility assays in drug discovery. PubMed.

-

pKa of a dye: UV-VIS Spectroscopy.

-

UV-Vis Spectrometry, pKa of a dye.

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguidances.

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.

-

Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.

-

WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof. Google Patents.

-

Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate.

-

The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. PubMed.

-

Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal.

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.

-

3 - Supporting Information.

-

2,4-Diaminoquinazoline | C8H8N4 | CID 65087. PubChem.

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.

-

Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. National Institutes of Health.

-

1955-61-9(6-Methyl-quinazoline-2,4-diamine) Product Description. ChemicalBook.

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate.

-

5 Combination of 1H and 13C NMR Spectroscopy.

-

6-Methyl-quinazoline-2,4-diamine | 1955-61-9. ChemicalBook.

-

6-METHYL-QUINAZOLINE-2,4-DIAMINE CAS#: 915402-32-3. ChemicalBook.

-

Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed.

-

Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. MDPI.

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate.

-

UV-Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l. ResearchGate.

-

1955-61-9|2,4-Diamino-6-methylquinazoline|BLD Pharm.

-

2,4-Diaminoquinazoline | CAS 1899-48-5. Santa Cruz Biotechnology.

-

6-methyl-2,4-diphenylquinazoline - C21H16N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. National Institutes of Health.

-

Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI.

-

Solubility of drugs in ethanol and dmso. ResearchGate.

Sources

- 1. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 4. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methyl-quinazoline-2,4-diamine | 1955-61-9 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ishigirl.tripod.com [ishigirl.tripod.com]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. pubs.aip.org [pubs.aip.org]

- 31. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]

- 32. mdpi.com [mdpi.com]

The 2,4-Diamino-6-methylquinazoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diamino-6-methylquinazoline derivatives, with a primary focus on their role as inhibitors of dihydrofolate reductase (DHFR). We will explore the causal relationships behind structural modifications and their impact on biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document will detail key synthetic strategies, robust experimental protocols for evaluation, and the critical interplay of substituents on the quinazoline ring that dictates potency and selectivity.

Introduction: The Significance of the 2,4-Diaminoquinazoline Scaffold

The quinazoline ring system, particularly the 2,4-diamino substituted variant, has garnered significant interest in drug discovery due to its versatile biological activities.[1][2] These compounds have been successfully developed as anticancer, antibacterial, and antiprotozoal agents.[3][4][5] A primary and well-established mechanism of action for many 2,4-diaminoquinazoline derivatives is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[4][6][7] By mimicking the binding of the endogenous substrate, dihydrofolate, these inhibitors lead to the depletion of tetrahydrofolate, causing cessation of cellular replication.

The 6-methyl substitution on this scaffold provides a crucial anchor point and a vector for further chemical exploration, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will systematically dissect the SAR of this core, providing a logical framework for the rational design of novel and more potent therapeutic agents.

The Core Scaffold: Understanding the Fundamentals

The foundational 2,4-diamino-6-methylquinazoline structure presents several key positions for chemical modification that significantly influence its biological activity. Understanding the role of each component is paramount for rational drug design.

Caption: Core structure of 2,4-Diamino-6-methylquinazoline highlighting key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-diamino-6-methylquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and its appended groups.

Substitutions at the 2- and 4-Amino Groups

The 2,4-diamino motif is critical for the antifolate activity of these compounds, as it mimics the pteridine ring of folic acid and forms key hydrogen bonds within the active site of DHFR.

-

2-Amino Group: While often unsubstituted, modifications at this position can influence selectivity and potency. Introduction of small alkyl or aryl amino moieties can be tolerated and may enhance binding to specific isoforms of the target enzyme.[3]

-

4-Amino Group: The 4-amino group is a crucial hydrogen bond donor. N-alkylation or arylation at this position can significantly impact activity, often leading to a decrease in DHFR inhibition unless the substituent can engage in other favorable interactions within the active site.[8] However, in other contexts, such as opioid receptor antagonism, substitutions at the 4-amino position with cyclic amines have proven beneficial.[9]

Modifications at the 6-Position

The 6-methyl group serves as a versatile handle for introducing larger substituents that can explore deeper pockets of the target enzyme, often leading to significant gains in potency and selectivity.

-

Linker and Side Chain: The 6-methyl group is frequently functionalized to introduce a linker, such as a methyleneamino (-CH2NH-) or anilinomethyl group, which is then attached to a larger aryl or heteroaryl moiety.[6][10] The nature and length of this linker are critical. For instance, in a series of 2,4-diamino-5-chloroquinazoline analogues, activity against Pneumocystis carinii and Toxoplasma gondii DHFR decreased as the linker length (n) in an ArNH(CH2)n side chain increased from 1 to 3.[11]

-

Aryl Substituents: The terminal aryl group plays a significant role in determining potency and selectivity. Electron-donating groups, such as methoxy substituents on a phenyl ring, are often favored. For example, a 3,4,5-trimethoxyanilino)methyl group at the 6-position has been shown to be a potent feature in nonclassical antifolates.[10][11] Halogen substitutions on this aryl ring can also enhance activity.[12]

Substitutions on the Quinazoline Ring (Positions 5, 7, and 8)

Modifications to the benzo portion of the quinazoline ring can modulate the electronic properties of the molecule and influence its interaction with the target.

-

5-Position: Introduction of a small, lipophilic group at the 5-position, such as a methyl or chloro group, has been shown to enhance activity.[6][11] For example, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline was a potent inhibitor of P. carinii and T. gondii DHFR.[11]

-

7-Position: The 7-position is another key site for modification. The introduction of alkoxy groups, such as methoxy or aminoalkoxy chains, has been explored to improve properties like solubility and cell permeability, and in some cases, has led to potent inhibitors of other targets like histone lysine methyltransferase G9a.[13]

The following table summarizes the general SAR trends for 2,4-diamino-6-methylquinazoline derivatives as DHFR inhibitors:

| Position | Modification | Impact on DHFR Inhibition | Rationale |

| 2-Amino | Unsubstituted | Generally optimal for DHFR binding. | Mimics the pteridine ring of folic acid. |

| 4-Amino | Unsubstituted | Crucial for hydrogen bonding in the active site. | Acts as a key hydrogen bond donor. |

| 5-Position | Small lipophilic groups (e.g., -CH3, -Cl) | Generally increases potency. | May enhance binding affinity and/or cellular uptake. |

| 6-Position | -CH2-Linker-Aryl | Critical for potency and selectivity. | Allows for exploration of deeper pockets in the enzyme. |

| Linker Length | Shorter linkers (e.g., -CH2NH-) are often preferred. | Optimizes the positioning of the terminal aryl group. | |

| Terminal Aryl Group | Substituted phenyl rings (e.g., trimethoxy) are favorable. | Enhances hydrophobic and electronic interactions. | |

| 7-Position | Alkoxy groups | Can modulate physicochemical properties and target selectivity. | Influences solubility, permeability, and potential for new target interactions. |

Synthetic Methodologies

The synthesis of 2,4-diamino-6-methylquinazoline derivatives typically involves a multi-step process. A common and efficient approach is the sequential nucleophilic substitution of a 2,4-dichloroquinazoline intermediate.

General Synthetic Workflow

Caption: A generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a 2,4-Diamino-6-methylquinazoline Derivative

This protocol is a representative example and may require optimization for specific target molecules.

-

Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione.

-

To a solution of 2-amino-5-methylbenzoic acid in water, add a solution of potassium cyanate.

-

Heat the mixture to reflux for several hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the resulting solid.

-

-

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline.

-

Treat the 6-methylquinazoline-2,4(1H,3H)-dione with a chlorinating agent, such as phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

-

Step 3: Sequential Amination.

-

First Amination (C4): Dissolve the 2,4-dichloro-6-methylquinazoline in a suitable solvent (e.g., isopropanol or DMF). Add the first amine (R1-NH2) and a base (e.g., diisopropylethylamine - DIPEA) at room temperature. The greater reactivity of the C4 position allows for selective substitution.[13]

-

Second Amination (C2): To the resulting 2-chloro-4-amino-6-methylquinazoline intermediate, add the second amine (R2-NH2). This step often requires more forcing conditions, such as heating in a sealed tube or using microwave irradiation, to displace the less reactive chlorine at the C2 position.[13]

-

Purify the final product by column chromatography or recrystallization.

-

Biological Evaluation: Protocols and Methodologies

The biological evaluation of novel 2,4-diamino-6-methylquinazoline derivatives typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo studies for promising candidates.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is the primary in vitro assay to determine the potency of the synthesized compounds against their intended target.

Principle: The activity of DHFR is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent plate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the test compound at various concentrations.

-

Add the DHFR enzyme (from the desired species, e.g., human, bacterial, or protozoal) and incubate for a few minutes at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, dihydrofolic acid.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

Caption: Workflow for a typical DHFR inhibition assay.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines or microbial cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Seed cells (e.g., human cancer cell lines or microbial cultures) in a 96-well plate and allow them to adhere or grow overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[14]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[12][15]

Conclusion and Future Perspectives

The 2,4-diamino-6-methylquinazoline scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutics, particularly DHFR inhibitors. The SAR data clearly indicate that while the 2,4-diamino core is essential for antifolate activity, strategic modifications at the 5-, 6-, and 7-positions are paramount for achieving high potency and selectivity. The 6-position, in particular, offers a gateway for introducing diverse side chains that can be tailored to exploit the specific features of different DHFR isozymes, paving the way for the development of agents with improved therapeutic indices and the ability to overcome drug resistance. Future efforts in this field will likely focus on the use of computational modeling to refine the design of substituents, the exploration of novel linkers and terminal groups at the 6-position, and the investigation of this scaffold against other emerging biological targets.

References

-

Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology. [Link]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]

-

Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Cancer Treatment Reports. [Link]

-

Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Topics in Medicinal Chemistry. [Link]

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science Publishers. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications. [Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

-

Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]

-

Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate. [Link]

-

Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters. [Link]

-

Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. Antimicrobial Agents and Chemotherapy. [Link]

-

Dihydrofolate reductase inhibitor. Wikipedia. [Link]

-

2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of Molecular Structure. [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. [Link]

-

In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]

-

Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Current Organic Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research on Pharmaceutical Sciences. [Link]

Sources

- 1. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 9. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the In Vitro Evaluation of 2,4-Diamino-6-methylquinazoline and Its Analogs

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are found in over 200 naturally occurring alkaloids and have been successfully developed into a multitude of therapeutic agents.[1][2] The 2,4-diaminoquinazoline core, in particular, is a pharmacophore present in several approved drugs and clinical candidates, demonstrating a remarkable range of biological activities.[3] This guide focuses on 2,4-Diamino-6-methylquinazoline (C₉H₁₀N₄)[4], a representative member of this class, and provides a technical framework for its comprehensive in vitro evaluation.

The versatility of the 2,4-diaminoquinazoline scaffold allows it to interact with a wide array of biological targets. This has led to the exploration of its derivatives as anticancer, antimicrobial, antiviral, and antihypertensive agents.[5][6][7][8] As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical progression of inquiry, moving from broad phenotypic screening to specific target identification and mechanistic validation. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data for drug development professionals.

Part 1: Anticancer Activity Assessment

The development of quinazoline-based anticancer agents has been a major success story, yielding FDA-approved drugs like gefitinib, erlotinib, and lapatinib.[9][10] These molecules primarily function as kinase inhibitors, but the 2,4-diaminoquinazoline scaffold also exhibits potent activity through other mechanisms, including inhibition of dihydrofolate reductase (DHFR), tubulin polymerization, and critical signaling pathways like Wnt and PI3K.[9][10][11][12]

Workflow for In Vitro Anticancer Evaluation

A systematic approach is crucial for characterizing a compound's anticancer potential. The workflow begins with broad screening to identify cytotoxic activity, followed by progressively more focused assays to elucidate the specific molecular mechanism of action (MoA).

2,4-diaminoquinazoline has been identified as a selective inhibitor of the Wnt pathway transcription factor Lef1. [12]

-

Cell Treatment and Lysis: Treat gastric cancer cells (e.g., MGC-803) with 2,4-Diamino-6-methylquinazoline at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies against key Wnt pathway proteins (e.g., Lef1, β-catenin, c-Myc) and apoptosis markers (e.g., Bcl-2, Bax, Cleaved PARP). [6][12]Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control to determine relative expression changes upon treatment.

Part 2: Antimicrobial Activity Assessment

The 2,4-diaminoquinazoline scaffold is also a potent inhibitor of microbial DHFR, making it a valuable starting point for developing antibacterial, antifungal, and antiprotozoal agents. [13][14][15]The evaluation pipeline for these indications focuses on determining the potency and spectrum of activity against relevant pathogens.

Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Expertise & Experience: The MIC is the foundational metric in antimicrobial testing, defining the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is the gold standard due to its efficiency and reproducibility. It is crucial to test against a panel of clinically relevant strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans and Cryptococcus neoformans. [2][15][16]

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final standardized concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of 2,4-Diamino-6-methylquinazoline in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (microbe in broth, no drug) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be run in parallel as a quality control measure.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

| Compound | MIC (µg/mL) vs. C. albicans [15] | MIC (µg/mL) vs. C. neoformans [16] | MIC (IC₅₀, nM) vs. P. falciparum [14] |

| DAQ 1A | 0.64 (Geometric Mean) | - | - |

| Quinazoline Derivative | - | Determined by tube dilution | - |

| Compound 1 | - | - | 9 |

| Note: Data for representative 2,4-diaminoquinazoline (DAQ) derivatives from cited literature. The specific 6-methyl derivative would require experimental determination. |

Synergy Testing: The Checkerboard Assay

Trustworthiness: Because 2,4-diaminoquinazolines inhibit DHFR, they are expected to act synergistically with sulfonamides (e.g., sulfamethoxazole), which inhibit dihydropteroate synthase (DHPS), an earlier enzyme in the same folate biosynthesis pathway. [14][15]The checkerboard assay is a robust method to quantify this interaction.

-

Principle: The assay tests a matrix of concentrations of two drugs simultaneously to determine if their combined effect is greater than the sum of their individual effects.

-

Procedure: a. In a 96-well plate, prepare serial dilutions of Drug A (2,4-Diamino-6-methylquinazoline) along the x-axis and Drug B (sulfamethoxazole) along the y-axis. b. This creates a matrix where each well has a unique combination of concentrations of the two drugs. c. Inoculate the plate with the target microorganism as described for the MIC assay. d. Incubate and read the MIC for each drug in the presence of the other.

-

Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1.0

-

Indifference: 1.0 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

References

-

Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-8. Available from: [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Available from: [Link]

-

Kim, J. W., et al. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry, 59(13), 6345-57. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. International Journal of Molecular Sciences, 15(10), 18496-18510. Available from: [Link]

-

Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-6. Available from: [Link]

-

Shi, D., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2941-2946. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(36), 22135-22156. Available from: [Link]

-

Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1749-1754. Available from: [Link]

-

Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(9), 3495-3499. Available from: [Link]

-

Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(14), 5438. Available from: [Link]

-

Castaldo, R. A., Gump, D. W., & McCormack, J. J. (1980). Activity of 2,4-Diaminoquinazoline Compounds against Candida species. Antimicrobial Agents and Chemotherapy, 17(1), 81-86. Available from: [Link]

-

Abdelgawad, M. A., et al. (2017). In vitro cytotoxicity of the synthesized quinazolines. ResearchGate. Available from: [Link]

-

Al-Harbi, N. O., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2217. Available from: [Link]

-

Sravanthi, T., Manju, S. L., & Sreekanth, K. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100863. Available from: [Link]

-

Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522-6. Available from: [Link]

-

McCormack, J. J., & Cavallito, J. C. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8. Available from: [Link]

-

Alker, D., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(10), 2381-8. Available from: [Link]

-

Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6668. Available from: [Link]

-

Zhang, J., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. Available from: [Link]

-

Li, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(50), 47805-47811. Available from: [Link]

-

Al-Amiery, A. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Available from: [Link]

-

Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. Available from: [Link]

-

Shaik, A. B., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available from: [Link]

-

Kasyanov, V. V., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(6), 664-674. Available from: [Link]

-

Global Substance Registration System. (n.d.). 2,4-DIAMINO-6-METHYLQUINAZOLINE. gsrs.ncats.nih.gov. Available from: [Link]

-

Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Available from: [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of 2,4-Diaminoquinazoline Compounds against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diamino-6-methylquinazoline as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Among its derivatives, 2,4-diamino-6-methylquinazoline has emerged as a significant pharmacophore for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of 2,4-diamino-6-methylquinazoline, delving into its synthesis, mechanism of action as a kinase inhibitor, structure-activity relationships, and the experimental methodologies used for its evaluation. Particular focus is given to its role as an inhibitor of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets. The quinazoline core has proven to be a highly versatile template for the design of kinase inhibitors, primarily due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase ATP-binding site.[2] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have been approved for the treatment of various cancers, validating the therapeutic potential of this scaffold.[3] These compounds typically act as ATP-competitive inhibitors, blocking the catalytic activity of the kinase and thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[1][4] The 2,4-diamino-6-methylquinazoline core represents a key variation of this scaffold, with the diamino substitution pattern offering unique opportunities for interaction with the kinase active site.

Chemical Synthesis of 2,4-Diamino-6-methylquinazoline

The synthesis of 2,4-diamino-6-methylquinazoline and its derivatives is a critical aspect of its development as a kinase inhibitor. A common and efficient synthetic route involves a cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates.[5] This method allows for the facile introduction of various substituents at the N4 position.

A general synthetic approach can also be initiated from appropriately substituted anthranilic acids. For instance, 2-amino-5-methylbenzoic acid can be treated with potassium cyanate or urea to form the corresponding quinazoline-2,4(1H,3H)-dione.[6] Subsequent chlorination with a reagent like phosphorus oxychloride (POCl3) yields the 2,4-dichloro-6-methylquinazoline intermediate.[6] This dichloro derivative then serves as a versatile precursor for the introduction of the diamino functionalities through sequential nucleophilic substitution reactions with the desired amines.[6] The greater reactivity of the C4-chloro group allows for selective substitution at this position first, followed by substitution at the C2 position, which may require more forcing conditions.[6]

An alternative efficient route involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system.[5] This approach provides a direct pathway to N4-substituted 2,4-diaminoquinazolines.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the 2,4-diaminoquinazoline core primarily function as ATP-competitive inhibitors of protein kinases.[4] The quinazoline ring system acts as a scaffold that positions key pharmacophoric elements to interact with the hinge region of the kinase, a critical area for ATP binding. The amino groups at the C2 and C4 positions are crucial for forming hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the active site.

The methyl group at the C6 position can provide additional van der Waals interactions within a hydrophobic pocket of the ATP-binding site, contributing to the overall binding affinity and selectivity of the inhibitor. The specific kinase inhibitory profile of a 2,4-diamino-6-methylquinazoline derivative is largely determined by the nature of the substituents at the amino groups.

Primary Kinase Target: Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on 2,4-diaminoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3][4] Overexpression or activating mutations of EGFR lead to constitutive kinase activity and uncontrolled cell proliferation.[7]

The 2,4-diaminoquinazoline scaffold has been instrumental in the development of both first and second-generation EGFR inhibitors.[3] These inhibitors compete with ATP for binding to the catalytic domain of the EGFR tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[4]

In Vitro Kinase Assay Workflow

Cell-Based Assays

Cell-based assays are essential for determining the efficacy of the inhibitor in a more physiologically relevant context. These assays measure the effect of the compound on cell proliferation, viability, and the phosphorylation status of downstream signaling proteins in cancer cell lines that are dependent on the target kinase.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Lines:

-

Select cancer cell lines with known EGFR status (e.g., A549, which expresses wild-type EGFR, or HCC827 with an activating EGFR mutation). [7]

-

-

Reagents and Materials:

-

Selected cancer cell lines

-

Cell culture medium and supplements

-

2,4-Diamino-6-methylquinazoline test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent solution)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 2,4-diamino-6-methylquinazoline test compound for a specified duration (e.g., 72 hours). [8] 3. After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value. [8][9]

-

Conclusion and Future Perspectives

The 2,4-diamino-6-methylquinazoline scaffold continues to be a highly valuable platform for the design and development of novel kinase inhibitors. Its proven success in targeting EGFR has paved the way for its exploration against a broader range of kinase targets. Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies. [3]* Exploring New Kinase Targets: Investigating the potential of the 2,4-diamino-6-methylquinazoline scaffold to inhibit other therapeutically relevant kinases involved in cancer and other diseases.

-

Multi-target Inhibitors: The development of compounds that can simultaneously inhibit multiple key kinases in a signaling pathway, a strategy that may offer enhanced efficacy and combat drug resistance. [10] The versatility of the 2,4-diamino-6-methylquinazoline core, coupled with a deep understanding of its SAR, ensures its continued prominence in the field of drug discovery and development.

References

-

Barbosa, A. C. C., et al. (2014). 4-Aminoquinazoline derivatives as EGFR inhibitors. bioRxiv. [Link]

-

El-Zahabi, M. A. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

-

El-Zahabi, M. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-